molecular formula C12H16BrNO2 B14823410 2-Bromo-5-tert-butoxy-3-cyclopropoxypyridine

2-Bromo-5-tert-butoxy-3-cyclopropoxypyridine

Cat. No.: B14823410
M. Wt: 286.16 g/mol
InChI Key: XXZVTTHDTPJGKG-UHFFFAOYSA-N
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Description

2-Bromo-5-tert-butoxy-3-cyclopropoxypyridine is an organic compound with the molecular formula C12H16BrNO2 It is a derivative of pyridine, characterized by the presence of bromine, tert-butoxy, and cyclopropoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-tert-butoxy-3-cyclopropoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a pyridine derivative followed by the introduction of tert-butoxy and cyclopropoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitution reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-tert-butoxy-3-cyclopropoxypyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to alter other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMF or THF.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while oxidation might produce a pyridine N-oxide.

Scientific Research Applications

2-Bromo-5-tert-butoxy-3-cyclopropoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of novel anti-cancer and anti-inflammatory agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-tert-butoxy-3-cyclopropoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and other functional groups within the molecule can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-tert-butoxypyridine: Similar in structure but lacks the cyclopropoxy group.

    2-Bromo-3-cyclopropoxypyridine: Similar but lacks the tert-butoxy group.

    5-Bromo-2-tert-butoxy-3-methoxypyridine: Similar but contains a methoxy group instead of a cyclopropoxy group.

Uniqueness

2-Bromo-5-tert-butoxy-3-cyclopropoxypyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both tert-butoxy and cyclopropoxy groups provides a distinct steric and electronic environment, making it a valuable compound for targeted synthesis and research applications.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

2-bromo-3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-9-6-10(11(13)14-7-9)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

XXZVTTHDTPJGKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(N=C1)Br)OC2CC2

Origin of Product

United States

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